2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Overview
Description
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H18F3N5OS2 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide is 489.09048705 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
- A study synthesized novel thiazoles with triazolyl scaffolds, closely related to the compound , and tested their antimicrobial activity. These compounds showed activity against a range of bacteria and yeasts, suggesting potential for treating infections (Tay et al., 2022).
Anticancer Potential
- Research on 4-thiazolidinone derivatives, which share a structural similarity, revealed their effectiveness in inhibiting inflammatory and oxidative processes involved in tissue damage, indicating potential as anticancer agents (Incerti et al., 2018).
- Another study investigated benzothiazole acylhydrazones for their anticancer activity. These compounds, structurally related to the compound of interest, showed significant activity against various cancer cell lines (Osmaniye et al., 2018).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their ability to inhibit steel corrosion in acidic environments. This research suggests the potential application of similar compounds in protecting metals from corrosion (Hu et al., 2016).
Antimicrobial and Antituberculosis Agents
- A series of novel triazolyl-phenyl benzothiazole derivatives were synthesized and showed promising antimicrobial and antituberculosis activities, indicating the potential of similar compounds in treating infectious diseases (Jadhav et al., 2009).
Anti-Inflammatory Activity
- In another study, benzylidenethiazolo[3,2-b]-1,2,4-triazoles were synthesized and evaluated for their anti-inflammatory activity, showing significant results at certain dosages (Tozkoparan et al., 2000).
Properties
IUPAC Name |
2-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS2/c1-14(19(31)27-20-26-10-11-32-20)33-21-29-28-18(30(21)17-8-3-2-4-9-17)13-15-6-5-7-16(12-15)22(23,24)25/h2-12,14H,13H2,1H3,(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWUWNEBXEKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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